molecular formula C8H18ClNO B1435041 2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine hydrochloride CAS No. 1803610-37-8

2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine hydrochloride

Cat. No.: B1435041
CAS No.: 1803610-37-8
M. Wt: 179.69 g/mol
InChI Key: BGVOBVLTRXXYCQ-UHFFFAOYSA-N
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Description

2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H18ClNO and a molecular weight of 179.69 g/mol This compound is characterized by the presence of a cyclobutyl ring substituted with a methoxymethyl group and an ethan-1-amine moiety, forming a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor.

    Introduction of the Methoxymethyl Group: The methoxymethyl group is introduced via a nucleophilic substitution reaction using methoxymethyl chloride.

    Attachment of the Ethan-1-amine Moiety: The ethan-1-amine moiety is attached through a reductive amination reaction.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can be performed on the cyclobutyl ring or the methoxymethyl group to yield various reduced derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products:

    Oxidation Products: Oxides or imines.

    Reduction Products: Reduced derivatives of the cyclobutyl ring or methoxymethyl group.

    Substitution Products: Compounds with substituted functional groups in place of the methoxymethyl group.

Scientific Research Applications

2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving cell signaling and neurotransmitter pathways due to its amine functionality.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine hydrochloride involves its interaction with molecular targets such as receptors or enzymes. The amine group can form hydrogen bonds or ionic interactions with target proteins, influencing their activity. The methoxymethyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

  • 2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine hydrochloride
  • 2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine hydrochloride
  • 2-[1-(Methoxymethyl)cyclohexyl]ethan-1-amine hydrochloride

Comparison:

  • Cyclobutyl vs. Cyclopropyl/Cyclopentyl/Cyclohexyl: The cyclobutyl ring in 2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine hydrochloride provides a unique steric and electronic environment compared to the smaller cyclopropyl or larger cyclopentyl and cyclohexyl rings. This can influence the compound’s reactivity and interaction with molecular targets.
  • Methoxymethyl Group: The presence of the methoxymethyl group can affect the compound’s solubility and stability, distinguishing it from similar compounds without this group.

Properties

IUPAC Name

2-[1-(methoxymethyl)cyclobutyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-10-7-8(5-6-9)3-2-4-8;/h2-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVOBVLTRXXYCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCC1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine hydrochloride
Reactant of Route 2
2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine hydrochloride
Reactant of Route 3
2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine hydrochloride
Reactant of Route 4
2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine hydrochloride
Reactant of Route 5
2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine hydrochloride
Reactant of Route 6
2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine hydrochloride

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